2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
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Description
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClNO3S2 and its molecular weight is 331.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets to exert their therapeutic effects . For instance, some thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial properties .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C13H14ClNO3S2, and it has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Weight : 331.83 g/mol
- Purity : Typically around 95%
- IUPAC Name : 2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Anticancer Activity
Research indicates that this compound may also possess anticancer properties:
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, possibly through the inhibition of topoisomerase enzymes .
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells (e.g., HepG2 liver cells), indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the thiophene ring enhances lipophilicity, potentially improving membrane permeability.
- The sulfonamide moiety is crucial for antibacterial activity, as it mimics p-amino benzoic acid (PABA), essential for bacterial folate synthesis .
Case Studies
-
Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry reported a series of derivatives related to sulfonamides, including this compound, demonstrating significant antibacterial activity against resistant strains .
- The study highlighted that derivatives with modifications on the thiophene ring exhibited enhanced potency.
- Anticancer Research :
Data Summary
Biological Activity | MIC (μg/mL) | Cell Line Tested | Toxicity Level |
---|---|---|---|
Antibacterial | 0.008 - 0.046 | S. pneumoniae | Low |
Anticancer | Varies | HepG2 | Low |
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOEUIHPRUWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.